molecular formula C15H24O B189045 4,6-DI-TERT-BUTYL-2-METHYLPHENOL CAS No. 616-55-7

4,6-DI-TERT-BUTYL-2-METHYLPHENOL

Cat. No.: B189045
CAS No.: 616-55-7
M. Wt: 220.35 g/mol
InChI Key: ZZZRZBIPCKQDQR-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-2-methylphenol is a chemical compound belonging to the class of tert-butyl phenolic antioxidants (TBP-AOs). These compounds are primarily investigated for their ability to inhibit oxidation processes by neutralizing free radicals, thereby interrupting propagation cycles that lead to material degradation . The molecular structure, featuring sterically hindered tert-butyl groups adjacent to the phenolic hydroxyl group, is key to its function; this configuration stabilizes the resulting phenoxy radical, enhancing its efficacy as a stabilizer . In a research context, tert-butyl phenolic antioxidants like this compound are of significant interest for studying the stabilization of various materials, including polymers, plastics, and lubricants, against oxidative damage . Furthermore, compounds within this class have demonstrated a range of bioactive properties in scientific studies, serving as tools to explore mechanisms related to oxidative stress in biological systems. Some TBP-AOs have shown potential as neuroprotective agents or in mitigating free-radical-mediated toxicity in experimental models, highlighting their value in basic pharmacological and toxicological research . The study of such antioxidants provides crucial insights into the interplay between chemical structure and antioxidant activity, driving innovation in material science and the understanding of cellular oxidative pathways.

Properties

IUPAC Name

2,4-ditert-butyl-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZRZBIPCKQDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060667
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-55-7
Record name 2,4-Di-tert-butyl-6-methylphenol
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Record name 4,6-Di-tert-butyl-o-cresol
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
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Record name 4,6-di-tert-butyl-o-cresol
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Record name 4,6-DI-TERT-BUTYL-O-CRESOL
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Preparation Methods

Conventional Acid-Catalyzed Processes

The industrial synthesis of 4,6-di-tert-butyl-2-methylphenol typically employs o-cresol (2-methylphenol) as the starting material, which undergoes sequential alkylation with isobutylene. Early methods utilized sulfuric acid or aluminum chloride catalysts under high-pressure conditions (45–70 atm) at 150°C, yielding 56–60% product. However, these processes faced challenges including:

  • Corrosion from strong mineral acids

  • Polyalkylation side reactions generating 2,4,6-tri-tert-butyl derivatives

  • Energy-intensive distillation requirements due to low conversion rates

ParameterOptimal RangeEffect on Yield
Temperature100–110°CMaximizes alkylation rate while minimizing oligomerization
PressureAmbient (1–5 atm)Eliminates need for pressurized reactors
Catalyst Loading2–3 wt%Balances activity and separation costs
Reaction Time4–6 hoursCompletes di-alkylation without over-reaction

This protocol achieves 89–92% conversion with 98% selectivity for the 4,6-di-tert-butyl product, representing a 35% yield improvement over traditional methods. The catalyst’s bifunctional nature facilitates both alkylation steps (first at 4-position, then 6-position) through a concerted mechanism involving π-complexation of isobutylene.

Laboratory-Scale Synthesis

Batch Reactor Methodology

Small-scale production (1–10 kg batches) typically employs glass-lined reactors with the following stepwise procedure:

  • Charge Preparation : 2-methylphenol (1.0 equiv), isobutylene (2.2 equiv), and aluminum isopropoxide (0.05 equiv) dissolved in hexane.

  • Reaction Initiation : Heat to 90°C under nitrogen, maintaining vigorous stirring (800–1000 rpm) for homogeneous mixing.

  • Progress Monitoring : Track conversion via GC-MS, terminating at >95% o-cresol consumption (typically 8–12 hours).

  • Workup : Neutralize catalyst with aqueous NaHCO₃, separate organic layer, and concentrate under vacuum.

Crucial side reactions requiring suppression include:

  • Isobutylene oligomerization : Controlled by maintaining sub-stoichiometric catalyst concentrations

  • Oxidative coupling : Prevented through rigorous oxygen exclusion using nitrogen sparging

Continuous Flow Systems

Recent innovations described in US11912657 utilize microchannel reactors for enhanced heat/mass transfer:

Reactor Configuration

  • Dimensions : 500 μm channel width, 2 m length

  • Residence Time : 90 seconds at 150°C

  • Catalyst : Immobilized Al₂O₃/SiO₂ nanocomposite

This system achieves 94% conversion with 99.7% selectivity, outperforming batch reactors in productivity (8.2 kg/L·h vs. 0.5 kg/L·h). The short residence time minimizes thermal degradation, while the fixed-bed catalyst eliminates separation steps.

Catalytic Systems and Selectivity Control

Catalyst Performance Comparison

Catalyst TypeTemp (°C)Pressure (atm)Yield (%)Selectivity (%)Reference
H₂SO₄150705678
AlCl₃140506082
Al(OPh)₃11017995
C₆H₅O-Al-(O-C₆H₂(t-Bu)₂-O)₂10519298
Al₂O₃/SiO₂150159499.7

The aluminum phenolate catalysts exhibit superior performance due to:

  • Lewis acidity (Al³⁺) promoting electrophilic substitution

  • Bulky ligands preventing tri-substitution through steric hindrance

  • Thermal stability up to 180°C without decomposition

Solvent Effects

Polar aprotic solvents enhance reaction kinetics by stabilizing the transition state:

SolventDielectric Constant (ε)Reaction Rate (k, ×10⁻³ s⁻¹)
Hexane1.92.1
Toluene2.43.8
DMF36.712.4
Sulfolane43.315.9

However, high ε solvents complicate product isolation. Industry favors toluene/hexane mixtures (ε ≈ 2.1) balancing reactivity and ease of distillation.

Reaction Engineering Considerations

Thermodynamic Analysis

NIST data provides key thermodynamic parameters for process design:

Reaction: 2-Methylphenol + 2 Isobutylene → this compound

  • ΔH°rxn = -178.4 kJ/mol (exothermic)

  • ΔG°rxn = -152.9 kJ/mol (spontaneous at T < 200°C)

  • Equilibrium Constant (Kₑq): 2.4×10⁶ at 100°C

The large Kₑq justifies single-pass reactor designs without recycle streams. Heat management remains critical due to the exothermicity (-178 kJ/mol), requiring:

  • Jacketed reactors with coolant temperatures <50°C

  • Progressive addition of isobutylene to prevent thermal runaway

Kinetic Modeling

The alkylation follows second-order kinetics:

Rate = k[ArOH][Isobutylene]

Where:
k = 4.7×10⁻⁴ L/mol·s at 100°C (Al(OPh)₃ catalyst)
Activation Energy (Eₐ) = 68.2 kJ/mol

Continuous stirred-tank reactor (CSTR) designs require space times (τ) of 1.2–1.8 hours for >90% conversion, validated by pilot plant data.

Purification and Isolation

Distillation Protocols

Industrial purification employs vacuum distillation trains:

StageTemperature (°C)Pressure (mmHg)Component Removed
180–90760Unreacted o-cresol
2120–13050Mono-tert-butyl isomer
3150–16054,6-Di-tert-butyl product

This sequence achieves 99.5% purity with <0.1% tri-substituted byproducts.

Crystallization Optimization

Alternative purification via melt crystallization:

  • Cooling Rate : 2°C/min from 160°C to 60°C

  • Seed Crystals : 0.1% w/w pure product

  • Yield : 91% with 99.9% purity

Crystallization avoids thermal degradation observed in distillation, particularly beneficial for heat-sensitive batches .

Scientific Research Applications

2,4-di-tert-butyl-6-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,4-di-tert-butyl-6-methylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals that can cause degradation of materials and biological molecules. The compound interacts with these reactive species, stabilizing them and preventing further reactions that could lead to oxidation .

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (2,6-DTBP-4-MP)

  • Structure : Tert-butyl groups at 2- and 6-positions; methyl group at 4-position.
  • Key Differences: The altered substituent positions reduce steric hindrance around the hydroxyl group compared to 4,6-di-tert-butyl-2-methylphenol. This may enhance reactivity in free-radical scavenging but reduce thermal stability due to less steric protection of the phenolic -OH group.
  • Applications : Commonly used as an antioxidant in lubricants and plastics .

2,4-Di-tert-butylphenol (2,4-DTBP)

  • Key Differences: The absence of a methyl group at the 6-position results in lower molecular weight (206.33 g/mol) and reduced steric shielding. This compound exhibits higher volatility (vapor pressure ≈ 0.1 mmHg at 25°C) and slightly lower logP (4.8) compared to this compound .

2,2-Methylenebis(4,6-di-tert-butylphenol)

  • Structure: Dimeric phenol linked by a methylene group, with tert-butyl groups at 4- and 6-positions on both aromatic rings.
  • Key Differences: The dimeric structure increases molecular weight (424.68 g/mol) and enhances thermal stability (>250°C decomposition temperature). Its larger size reduces solubility in non-polar solvents compared to monomeric analogs .

Physicochemical and Functional Comparison

Property This compound 2,6-Di-tert-butyl-4-methylphenol 2,4-Di-tert-butylphenol 2,2-Methylenebis(4,6-di-tert-butylphenol)
Molecular Weight (g/mol) 220.35 220.35 206.33 424.68
logP 5.32 ~5.1 (estimated) 4.8 ~8.5 (estimated)
Flash Point (°C) 123.0±8.4 ~120 (estimated) ~115 >200
Vapor Pressure (mmHg) 0.0±0.5 0.1±0.1 0.1±0.1 Negligible
Primary Applications Polymer stabilization Lubricant additives Solvent-based systems High-temperature antioxidants

Research Findings on Reactivity and Performance

  • Oxidation Studies: In experiments with potassium nitrosodisulfonate, this compound (compound IV in ) demonstrated slower oxidation kinetics compared to 2-acetonyl-4,6-di-tert-butylphenol (II), attributed to its superior steric protection of the hydroxyl group .
  • Antioxidant Efficacy: The tert-butyl groups at 4- and 6-positions in this compound provide optimal steric hindrance, prolonging its radical-scavenging activity in polyolefins compared to 2,4-di-tert-butylphenol, which degrades faster under UV exposure .

Biological Activity

4,6-Di-tert-butyl-2-methylphenol, also known as 2,4-di-tert-butyl-6-methylphenol, is a synthetic phenolic compound recognized for its significant antioxidant properties. This compound is widely utilized in various industrial applications, particularly in stabilizing materials against oxidative degradation. Its biological activities extend beyond mere stabilization, encompassing potential anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C15H26O
  • Molecular Weight : 234.37 g/mol
  • CAS Number : 616-55-7

The structure features two tert-butyl groups and a methyl group attached to the phenolic ring, contributing to its steric hindrance and antioxidant efficacy.

Antioxidant Properties

The primary biological activity of this compound is its antioxidant capability. It acts by donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage to cells and materials. This mechanism is crucial in various applications where oxidative stability is required.

Key Findings :

  • The compound demonstrates significant radical-scavenging activity measured through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) .
  • It effectively inhibits autoxidation processes in polymers and rubber products .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown efficacy against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.

Research Findings :

  • The compound has been noted for its ability to inhibit the growth of various microbial strains .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighPotentialModerate
Butylated Hydroxytoluene (BHT)Very HighModerateHigh
Butylated Hydroxyanisole (BHA)Very HighSignificantModerate

The mechanism through which this compound exerts its biological effects primarily revolves around its antioxidant properties. By donating hydrogen atoms to reactive oxygen species (ROS), it stabilizes these radicals and prevents further oxidative reactions that can lead to cellular damage.

Applications in Industry and Medicine

Due to its biological activities, this compound finds applications across various fields:

  • Industrial Uses : As an antioxidant in plastics, rubber, and food packaging materials to enhance stability and shelf life.
  • Pharmaceuticals : Potential use as an active ingredient to protect other compounds from oxidation during formulation.

Q & A

Basic: What are the validated synthesis routes for 4,6-di-tert-butyl-2-methylphenol, and how can purity >99% be achieved?

Methodological Answer:
The synthesis typically involves alkylation of 2-methylphenol with tert-butyl groups. A cited method uses tert-butanol or isobutene as alkylating agents in the presence of acid catalysts like sulfuric acid or ion-exchange resins . Post-synthesis purification is critical: fractional crystallization (using methanol or ethanol) and column chromatography (silica gel, hexane/ethyl acetate eluent) are effective for isolating high-purity (>99%) products. Evidence from commercial standards (e.g., 98% purity in CookeChem products) suggests recrystallization and solvent washing as standard protocols .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) resolve impurities; retention times correlate with tert-butyl group hydrophobicity .
  • Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks (m/z = 220.35 for C15_{15}H24_{24}O) and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (50–52°C) validates purity .

Advanced: How do oxidative conditions affect this compound, and what mechanistic insights exist?

Methodological Answer:
Under oxidative stress (e.g., KNO3_3/H2_2SO4_4), the phenolic -OH group undergoes nitration or quinone formation. A study using potassium nitrosodisulfonate showed selective oxidation at the para-position, forming 4,6-di-tert-butyl-2-methyl-1,2-benzoquinone . Kinetic studies (UV-Vis monitoring) reveal tert-butyl groups sterically hinder oxidation, requiring harsher conditions than unsubstituted phenols. Contradictions in oxidation rates across studies may stem from solvent polarity or catalyst activity differences .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

Methodological Answer:
Discrepancies arise from polymorphic forms, impurities, or measurement conditions. For example:

  • Melting Point : Reported values range 50–55°C due to solvent-dependent crystallization (e.g., methanol vs. acetone) .
  • Solubility : LogP = 3.97 (predicted) indicates high hydrophobicity, but solubility in DMSO (>10 mM) vs. water (insoluble) must be experimentally validated .
    Resolution Strategy : Cross-validate using DSC (differential scanning calorimetry) for melting behavior and standardized solvent systems (e.g., OECD guidelines) for solubility .

Basic: What are the stability considerations for this compound in long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photo-oxidation .
  • Thermal Stability : Decomposition occurs >200°C; avoid prolonged heating during handling .
  • Moisture : Hygroscopicity is low, but desiccants (silica gel) are recommended for storage .

Advanced: What is the compound’s role in antioxidant mechanisms, and how does it compare to structural analogs like BHT?

Methodological Answer:
As a hindered phenol, it scavenges free radicals via H-atom transfer from the -OH group. Compared to BHT (2,6-di-tert-butyl-4-methylphenol), the 4,6-di-tert-butyl substitution reduces steric hindrance, potentially enhancing reactivity. ESR studies with DPPH radicals quantify antioxidant efficiency (IC50_{50}), while computational models (DFT) predict bond dissociation energies for -OH groups . Contradictions in activity across studies may arise from solvent effects or competing side reactions .

Advanced: How do structural analogs (e.g., 2,4-di-tert-butylphenol) complicate identification, and what strategies mitigate mischaracterization?

Methodological Answer:
Isomers and analogs (e.g., 2,4-di-tert-butylphenol, CAS 96-76-4) share similar MS and IR profiles. Differentiation strategies include:

  • Chromatographic Retention : HPLC with phenyl-hexyl columns resolves positional isomers .
  • 13^{13}C NMR : Distinct aromatic carbon shifts (e.g., C-2 vs. C-4 substitution) confirm regiochemistry .
  • X-ray Crystallography : Resolves tert-butyl spatial arrangement in single crystals .

Basic: What environmental and toxicological profiling is recommended for this compound?

Methodological Answer:

  • Ecotoxicology : Follow OECD 201/202 guidelines for algae/daphnia acute toxicity testing. Analogous compounds (e.g., butylated triphenyl phosphate) show Aquatic Chronic 1 toxicity (H410), suggesting similar risks .
  • Degradation Studies : UV-Vis monitoring of photolysis (λ = 254 nm) and biodegradation (OECD 301B) assess persistence .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-DI-TERT-BUTYL-2-METHYLPHENOL
Reactant of Route 2
Reactant of Route 2
4,6-DI-TERT-BUTYL-2-METHYLPHENOL

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